molecular formula C7H6F3N3O2 B2748658 6-hydroxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide CAS No. 2034233-60-6

6-hydroxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide

Cat. No. B2748658
M. Wt: 221.139
InChI Key: CMLFDADYYKGTML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrimidines, the class of compounds to which 6-hydroxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide belongs, has been extensively studied . Various methods for the synthesis of pyrimidines are described in the literature . For example, a regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex has been reported .


Chemical Reactions Analysis

The chemical reactions involving pyrimidines have been the subject of numerous studies . For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic C (sp 3 )-H and vinylic C (sp 2 )-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O 2 as the sole oxidant .

Scientific Research Applications

Wound Healing and Pain Management

Pyrimidine derivatives have been investigated for their wound healing and pain management properties. For instance, research on biologically significant 4-(substituted benzyl)-2-Amino-6-HydroxyPyrimidine-5-Carboxamide nanoparticles has demonstrated significant activity in wound healing compared to standard treatments. These compounds target human proteins such as AGT, TNF, F2, and BCL2L1, crucial in pain management and wound healing processes (Panneerselvam et al., 2017).

Anticancer Activity

Novel pyrimidine derivatives have shown promising anticancer activities. A study on novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives highlighted their preparation and screening against human cancer cell lines, where several compounds exhibited potent anticancer properties (Santhosh kumar et al., 2015).

Immunosuppressive Effects

Research into the immunosuppressive effects of pyrimidine derivatives, including isoxazol and cinchoninic acid derivatives, has revealed their potential in disease-modifying antirheumatic drugs and transplant rejection prevention. These compounds exhibit strong inhibitory effects on mitochondrial dihydroorotate dehydrogenase, crucial for pyrimidine nucleotide synthesis necessary for immune cell function (Knecht & Löffler, 1998).

properties

IUPAC Name

6-oxo-N-(2,2,2-trifluoroethyl)-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O2/c8-7(9,10)2-11-6(15)4-1-5(14)13-3-12-4/h1,3H,2H2,(H,11,15)(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLFDADYYKGTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CNC1=O)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxy-N-(2,2,2-trifluoroethyl)pyrimidine-4-carboxamide

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